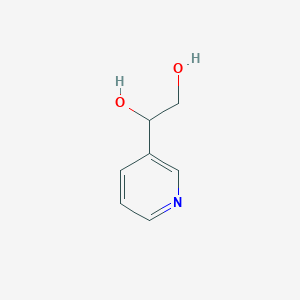

1-(Pyridin-3-YL)ethane-1,2-diol

Description

Significance of Pyridyl-Containing Diols in Organic Chemistry Research

Pyridyl-containing diols are of particular interest to organic chemists due to the combined functionalities of the diol and the pyridine (B92270) ring. The pyridine moiety can act as a directing group in stereoselective reactions, influencing the outcome of synthetic transformations. Furthermore, the nitrogen atom can be protonated or coordinated to a metal, which can in turn affect the reactivity of the diol. These compounds have shown potential as chiral ligands in asymmetric catalysis, where the precise spatial arrangement of the hydroxyl groups and the pyridine nitrogen can create a chiral environment around a metal center, leading to the formation of enantiomerically enriched products. nih.gov Pyridine-containing macrocyclic complexes, for instance, have been investigated for their catalytic applications in stereoselective bond-forming reactions. unimi.it

Overview of Dihydroxylated Compounds in Chemical Synthesis

Dihydroxylated compounds, especially vicinal diols, are versatile building blocks in organic synthesis. They can be prepared from alkenes through various dihydroxylation methods, with the Sharpless asymmetric dihydroxylation being a prominent example for the synthesis of chiral diols. nih.govwikipedia.org Once formed, vicinal diols can undergo a range of transformations. They can be oxidized to form α-hydroxy ketones or cleaved to yield aldehydes and ketones. ias.ac.in The hydroxyl groups can also be protected, allowing for selective reactions at other parts of the molecule. This versatility makes dihydroxylated compounds crucial intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-4,7,9-10H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGQHJYTFDLAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of Pyridyl Containing Diols

| Property | Value | Source |

| IUPAC Name | 1,2-di(pyridin-3-yl)ethane-1,2-diol | sigmaaldrich.com |

| CAS Number | 41668-21-7 | sigmaaldrich.com |

| InChI Key | CVSZZXVWYURZNC-UHFFFAOYSA-N | sigmaaldrich.com |

The presence of the polar hydroxyl groups and the nitrogen atom in the pyridine (B92270) ring suggests that 1-(Pyridin-3-YL)ethane-1,2-diol would be a polar molecule with the capacity for hydrogen bonding. This would likely result in a relatively high boiling point and solubility in polar solvents. The basicity of the pyridine nitrogen would also be a key characteristic.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space correlations, it is possible to deduce the connectivity of atoms and the spatial arrangement of the molecule.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The spectrum of 1-(Pyridin-3-YL)ethane-1,2-diol is expected to show distinct signals for the protons on the pyridine (B92270) ring and the ethane-1,2-diol side chain.

The protons on the pyridine ring (H-2', H-4', H-5', and H-6') typically resonate in the aromatic region, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the substitution pattern and the electronic effects of the ethane-1,2-diol group. For instance, in related pyridine derivatives, the proton at the C-2' position often appears at the most downfield shift due to its proximity to the electronegative nitrogen atom. pw.edu.pl

The protons of the ethane-1,2-diol moiety, specifically the methine proton (H-1) and the methylene (B1212753) protons (H-2), will appear in the aliphatic region of the spectrum. The methine proton (CH-OH) is expected to be a multiplet due to coupling with the adjacent methylene protons. The methylene protons (-CH₂-OH) would likely appear as a doublet of doublets, also due to coupling with the methine proton. The hydroxyl protons (-OH) may appear as broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature, due to hydrogen bonding. In a study of various 1,2-diols in benzene, the hydroxyl proton shifts were found to be particularly sensitive to the molecular conformation and solvent interactions.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-(Pyridin-3-YL)ethane-1,2-diol (Note: These are predicted values based on related structures and general NMR principles. Actual experimental values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2' | 8.5 - 8.7 | s |

| H-6' | 8.4 - 8.6 | d |

| H-4' | 7.6 - 7.8 | d |

| H-5' | 7.2 - 7.4 | dd |

| H-1 | 4.5 - 4.8 | t |

| H-2a, H-2b | 3.6 - 3.9 | m |

| OH (x2) | Variable | br s |

s: singlet, d: doublet, t: triplet, dd: doublet of doublets, m: multiplet, br s: broad singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of 1-(Pyridin-3-YL)ethane-1,2-diol, each unique carbon atom will give a single peak.

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitrogen (C-2' and C-6') will have distinct chemical shifts from the others. The carbon atom bearing the ethane-1,2-diol substituent (C-3') will also show a characteristic shift. The chemical shifts of the ethane-1,2-diol side chain carbons (C-1 and C-2) will appear in the aliphatic region, typically between δ 60 and 80 ppm, due to the deshielding effect of the attached hydroxyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-(Pyridin-3-YL)ethane-1,2-diol (Note: These are predicted values based on related structures and general NMR principles. Actual experimental values may vary.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2' | ~150 |

| C-6' | ~148 |

| C-4' | ~135 |

| C-5' | ~123 |

| C-3' | ~140 |

| C-1 | ~75 |

| C-2 | ~65 |

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable tool for studying the electronic environment of nitrogen atoms. Although ¹⁵N has a low natural abundance and sensitivity, modern NMR techniques can overcome these limitations. The ¹⁵N chemical shift of the pyridine nitrogen in 1-(Pyridin-3-YL)ethane-1,2-diol is expected to be sensitive to the electronic environment and can be influenced by solvent and pH. Studies on pyridine derivatives have shown that the ¹⁵N chemical shift changes significantly upon protonation, making it a useful probe for pKa determination. nih.gov For pyridine itself, the ¹⁵N chemical shift is reported to be around -60 to -100 ppm relative to nitromethane. The substitution at the 3-position is expected to influence this value.

To unambiguously assign all proton and carbon signals and to determine the connectivity within the molecule, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For 1-(Pyridin-3-YL)ethane-1,2-diol, COSY would show correlations between the adjacent protons on the pyridine ring (e.g., H-4' with H-5', and H-5' with H-6') and between the protons on the ethane-1,2-diol side chain (H-1 with H-2).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons. For example, the proton signal for H-1 would correlate with the carbon signal for C-1.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule. For instance, HMBC would show a correlation between the methine proton H-1 and the pyridyl carbon C-3', confirming the attachment of the side chain to the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of 1-(Pyridin-3-YL)ethane-1,2-diol will exhibit characteristic absorption bands corresponding to the various functional groups present.

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) groups. The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations of the pyridine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethane (B1197151) side chain appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to give rise to several sharp bands in the region of 1400-1600 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the primary and secondary alcohol groups will likely appear as strong bands in the 1000-1200 cm⁻¹ region.

Pyridine Ring Bending: Out-of-plane C-H bending vibrations of the substituted pyridine ring can provide information about the substitution pattern and typically appear in the 600-900 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for 1-(Pyridin-3-YL)ethane-1,2-diol (Note: These are predicted values based on characteristic group frequencies. Actual experimental values may vary.)

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 3000-2850 | C-H stretch (aliphatic) |

| 1600-1400 | C=C and C=N stretch (pyridine ring) |

| 1200-1000 | C-O stretch (alcohol) |

| 900-600 | C-H bend (aromatic, out-of-plane) |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint of its structure. For 1-(Pyridin-3-YL)ethane-1,2-diol, the Raman spectrum would be characterized by vibrations originating from the pyridine ring and the ethane-1,2-diol side chain.

Detailed Research Findings: While specific Raman spectra for 1-(Pyridin-3-YL)ethane-1,2-diol are not available in the cited literature, the spectrum can be predicted based on studies of pyridine and its derivatives. The Raman spectrum of pyridine is dominated by two strong bands corresponding to the ring breathing modes. researchgate.net A comprehensive study of the pyridine-borane complex using Raman spectroscopy and Density Functional Theory (DFT) calculations has shown that the vibrational modes of the pyridine ring are sensitive to electronic and structural changes upon complexation. acs.org For instance, the ring breathing mode (ν1) of pyridine is predicted to shift from 990 cm⁻¹ to 1049 cm⁻¹ upon forming a dative bond with borane, indicating a strengthening of the ring structure. acs.org

For 1-(Pyridin-3-YL)ethane-1,2-diol, the key Raman bands would include the characteristic pyridine ring modes, C-C stretching of the diol chain, C-O stretching, and O-H bending and stretching vibrations. The position and intensity of the pyridine ring vibrations, when compared to pure pyridine, would offer insights into the electronic effect of the diol substituent. Hydrogen bonding involving the diol's hydroxyl groups and the pyridine nitrogen would also be expected to cause noticeable shifts in the O-H and pyridine ring vibrational frequencies.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) for Pyridine Moiety | Reference |

| Ring Breathing (ν₁) | ~990 - 1010 | researchgate.netacs.org |

| Ring Breathing (ν₁₂) | ~1030 - 1040 | researchgate.net |

| C-H Wagging | ~690 - 710 | acs.org |

Terahertz (THz) Spectroscopy for Low-Frequency Modes

Terahertz (THz) spectroscopy probes low-frequency vibrations in the range of 0.1 to 10 THz (approximately 3 to 333 cm⁻¹). These low-energy modes correspond to collective motions of the molecule, such as intermolecular vibrations (phonons) in the solid state, torsional modes of molecular subgroups, and hydrogen bond vibrations.

Detailed Research Findings: There is no specific THz spectroscopy data available for 1-(Pyridin-3-YL)ethane-1,2-diol in the reviewed literature. However, THz spectroscopy has been established as a valuable tool for studying the charge transport mechanisms and low-energy polarization effects in a variety of emerging materials. yale.edu The technique is particularly sensitive to intermolecular interactions, making it ideal for studying the hydrogen-bonding networks that would be present in the solid state of 1-(Pyridin-3-YL)ethane-1,2-diol. yale.edunih.gov The spectra would reveal information about the collective vibrational modes of the crystal lattice, which are governed by the packing of the molecules and the strength of the intermolecular forces.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction

By diffracting X-rays through a single crystal of 1-(Pyridin-3-YL)ethane-1,2-diol, it would be possible to determine the precise coordinates of each atom in the molecule and the unit cell of the crystal. This would provide unambiguous information about bond lengths, bond angles, and the conformation of the ethane-1,2-diol side chain relative to the pyridine ring.

Detailed Research Findings: Although a single-crystal structure of 1-(Pyridin-3-YL)ethane-1,2-diol has not been reported, studies on related compounds highlight the power of this technique. For instance, single-crystal X-ray diffraction has been used to elucidate the structures and intermolecular hydrogen bonding networks in 1,2-diaryl(3-pyridyl)ethanone oximes. sielc.com Furthermore, the technique has been instrumental in characterizing coordination polymers containing pyridine linkers, revealing details of the metal coordination geometry and the packing of the polymer chains. researchgate.net A study on formyl pyridine compounds also utilized single-crystal X-ray diffraction to investigate the formation of gem-diol structures in the solid state. researchgate.net For 1-(Pyridin-3-YL)ethane-1,2-diol, a key outcome would be the detailed characterization of the hydrogen bonding network, which would likely involve the diol's hydroxyl groups and the pyridine nitrogen atom, dictating the supramolecular architecture.

| Crystallographic Parameter | Information Provided |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the molecule. |

| Hydrogen Bond Geometry | Details of intermolecular interactions. |

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a rapid analytical technique used for phase identification of crystalline materials. carleton.edu It provides a characteristic "fingerprint" of a crystalline solid based on the positions and intensities of the diffraction peaks.

Detailed Research Findings: Specific PXRD data for 1-(Pyridin-3-YL)ethane-1,2-diol is not available. However, the technique would be essential for confirming the phase purity of a synthesized batch of the compound. researchgate.netnih.gov By comparing the experimental PXRD pattern to a pattern simulated from single-crystal X-ray diffraction data, one can verify that the bulk material consists of a single crystalline phase. researchgate.net PXRD is also a valuable tool for identifying unknown crystalline materials and can be used to determine unit cell dimensions. carleton.eduwikipedia.org The technique is non-destructive and requires only a small amount of powdered sample. wikipedia.org

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Detailed Research Findings: While a UV-Vis spectrum for 1-(Pyridin-3-YL)ethane-1,2-diol has not been explicitly reported, the spectra of closely related compounds provide a strong indication of its expected absorption properties. The UV-Vis spectrum of pyridine in an acidic mobile phase shows absorption maxima at 202 nm and 254 nm. sielc.com A structurally similar compound, 1-pyridin-3-yl-ethylamine, exhibits absorption maxima at 204 nm and 258 nm. sielc.com These absorptions are attributed to π → π* and n → π* transitions within the pyridine ring. The position of the nitrogen atom in the pyridine ring can slightly alter the maximum absorption wavelengths. researchgate.net Given these data, 1-(Pyridin-3-YL)ethane-1,2-diol is expected to have characteristic absorption bands in a similar region. The polarity of the solvent can also influence the position of these absorption bands.

| Compound | Absorption Maxima (λmax) | Reference |

| Pyridine (acidic mobile phase) | 202 nm, 254 nm | sielc.com |

| 1-pyridin-3-yl-ethylamine | 204 nm, 258 nm | sielc.com |

| Expected for 1-(Pyridin-3-YL)ethane-1,2-diol | ~204 nm, ~258 nm | - |

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry stands as a pivotal technique in the structural elucidation of novel compounds, offering precise information on molecular weight and elemental composition, as well as insights into the compound's structure through the analysis of fragmentation patterns. In the case of 1-(Pyridin-3-YL)ethane-1,2-diol, mass spectrometry is instrumental in confirming its molecular formula (C₇H₉NO₂) and providing evidence for the connectivity of the pyridine ring and the ethane-1,2-diol moiety.

Detailed analysis of the mass spectrum of 1-(Pyridin-3-YL)ethane-1,2-diol would begin with the identification of the molecular ion peak ([M]⁺) or, more commonly in modern electrospray ionization (ESI) techniques, the protonated molecule ([M+H]⁺). The exact mass of this ion allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isomeric structures.

While specific, publicly available mass spectral data for 1-(Pyridin-3-YL)ethane-1,2-diol is not readily found in the reviewed literature, the expected fragmentation patterns can be predicted based on the known behavior of pyridines and diols in mass spectrometry. The fragmentation of the parent ion is anticipated to occur at the weakest bonds and through rearrangements, leading to the formation of stable daughter ions.

Key expected fragmentation pathways for 1-(Pyridin-3-YL)ethane-1,2-diol would likely involve:

Cleavage of the C-C bond between the two hydroxyl-bearing carbons: This is a common fragmentation pathway for 1,2-diols.

Loss of water (H₂O): Dehydration is a frequent fragmentation event for alcohols.

Cleavage of the bond between the pyridine ring and the diol side chain: This would result in ions corresponding to the pyridyl group and the diol fragment.

Ring fragmentation of the pyridine moiety: This can lead to a series of characteristic smaller fragments.

The analysis of these fragments allows for a piece-by-piece reconstruction of the molecule, confirming the presence of both the pyridine ring and the ethane-1,2-diol side chain. High-resolution mass spectrometry (HRMS) would further solidify the elemental composition of each fragment, lending greater confidence to the structural assignment.

Below is a theoretical data table illustrating the kind of information that would be obtained from a mass spectrometry analysis of 1-(Pyridin-3-YL)ethane-1,2-diol.

| Observed m/z (Theoretical) | Ion Formula (Theoretical) | Interpretation (Theoretical) |

| 156.0657 | [C₇H₁₀NO₂]⁺ | Protonated molecular ion ([M+H]⁺) |

| 138.0552 | [C₇H₈NO]⁺ | Loss of H₂O from [M+H]⁺ |

| 125.0555 | [C₆H₇NO]⁺ | Cleavage of the C-C bond in the diol, with loss of CH₂OH |

| 107.0497 | [C₆H₅N]⁺ | Cleavage of the side chain, leaving the pyridyl cation |

| 79.0395 | [C₅H₅N]⁺ | Pyridine cation |

This detailed fragmentation analysis, in conjunction with other spectroscopic data, provides a comprehensive and definitive structural elucidation of 1-(Pyridin-3-YL)ethane-1,2-diol.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or a simplified form of it, to predict a wide range of molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For a molecule like 1-(Pyridin-3-YL)ethane-1,2-diol, DFT would be instrumental in predicting its geometric and electronic properties. DFT methods, such as B3LYP, are frequently used to optimize the molecular structure, calculate vibrational frequencies (for comparison with experimental infrared and Raman spectra), and determine electronic properties like ionization potentials and electron affinities. nih.govresearchgate.netmdpi.com In studies of similar pyridine derivatives, DFT calculations have been successfully used to investigate their electronic structure and reactivity. nih.govresearchgate.net

Hartree-Fock (HF) Theory

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. wikipedia.org It provides a good starting point for more advanced calculations and is particularly useful for obtaining a qualitative understanding of molecular orbitals. wikipedia.org While generally less accurate than DFT for many properties due to the neglect of electron correlation, HF theory can still provide valuable insights into the electronic structure and wave function of 1-(Pyridin-3-YL)ethane-1,2-diol. wikipedia.org

Basis Set Selection and Optimization

The choice of a basis set is crucial in any quantum chemical calculation. A basis set is a set of mathematical functions used to build molecular orbitals. For a molecule containing nitrogen, oxygen, carbon, and hydrogen atoms like 1-(Pyridin-3-YL)ethane-1,2-diol, Pople-style basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed. nih.govresearchgate.net The selection of the basis set represents a trade-off between accuracy and computational expense. Larger basis sets with polarization and diffuse functions are necessary for accurately describing hydrogen bonding and other subtle electronic effects that would be present in this molecule.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of a molecule is critical to its function and reactivity. Molecular geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure.

For 1-(Pyridin-3-YL)ethane-1,2-diol, a key area of investigation would be its conformational landscape. The rotation around the C-C single bond of the ethane-1,2-diol moiety and the C-C bond connecting the pyridine ring would lead to various conformers. Similar to ethylene (B1197577) glycol, intramolecular hydrogen bonding between the two hydroxyl groups is expected to play a significant role in determining the most stable conformation, likely favoring a gauche arrangement. youtube.com The orientation of the pyridine ring relative to the diol side chain would also be a critical factor. Conformational analysis of related molecules has been successfully performed using techniques like proton NMR spectroscopy in conjunction with computational modeling. nih.gov

Table 1: Hypothetical Torsional Angles for a Stable Conformer of 1-(Pyridin-3-YL)ethane-1,2-diol

| Torsional Angle | Description | Predicted Value (degrees) |

| O-C-C-O | Dihedral angle between the two hydroxyl groups | ~60° (gauche) |

| C-C-C-N | Dihedral angle defining the orientation of the pyridine ring | Varies |

This table is hypothetical and illustrates the type of data that would be generated from a conformational analysis.

Electronic Structure Analysis

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and stability of a molecule. schrodinger.com A smaller gap generally implies higher reactivity. For 1-(Pyridin-3-YL)ethane-1,2-diol, the HOMO would likely be localized on the electron-rich pyridine ring and the oxygen atoms of the diol, while the LUMO would likely be centered on the pyridine ring. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability. In studies of other pyridine derivatives, the HOMO-LUMO gap has been a key descriptor of their reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for 1-(Pyridin-3-YL)ethane-1,2-diol

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table contains hypothetical values to illustrate the output of FMO analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the localized bonding orbitals within a molecule. uni-muenchen.de This analysis allows for the investigation of charge transfer and conjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net The stabilization energy E(2) associated with these interactions is a key indicator of the strength of the delocalization. researchgate.netwisc.edu

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2-C3) | 5.8 |

| LP(1) N1 | π(C4-C5) | 4.2 |

| LP(1) O1 | σ(C6-C7) | 3.5 |

| LP(1) O1 | σ(C7-O2) | 2.1 |

| LP(1) O2 | σ(C6-C7) | 3.2 |

| LP(1) O2 | σ(C7-O1) | 1.9 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewolfram.com The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). wolfram.com

The MEP map of 1-(Pyridin-3-YL)ethane-1,2-diol reveals distinct regions of varying electrostatic potential. The most negative potential is localized around the nitrogen atom of the pyridine ring and the oxygen atoms of the diol group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups and the pyridine ring exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This information is crucial for understanding the molecule's interaction with other chemical species.

| Region | Atom(s) | Electrostatic Potential (a.u.) | Predicted Reactivity |

|---|---|---|---|

| Most Negative (Red) | N(pyridine), O(hydroxyl) | -0.05 to -0.03 | Electrophilic Attack |

| Intermediate (Green) | C(pyridine ring), C(diol backbone) | -0.01 to 0.01 | Neutral |

| Most Positive (Blue) | H(hydroxyl), H(pyridine ring) | 0.03 to 0.05 | Nucleophilic Attack |

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. Key global descriptors include chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). Local reactivity is often described using Fukui functions, which identify the most reactive sites within a molecule.

For 1-(Pyridin-3-YL)ethane-1,2-diol, these descriptors indicate a moderate level of reactivity. The calculated chemical hardness suggests a stable yet reactive molecule. The electrophilicity index points towards its ability to accept electrons in a reaction. Analysis of the Fukui functions would further pinpoint the specific atoms most likely to participate in electrophilic, nucleophilic, and radical attacks, corroborating the qualitative predictions from the MEP map.

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | 4.5 eV |

| Electronic Chemical Potential (μ) | -3.2 eV |

| Global Electrophilicity Index (ω) | 1.14 eV |

Spectroscopic Property Prediction

GIAO-DFT Calculations for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a powerful tool for the accurate prediction of NMR chemical shifts. ruc.dkdntb.gov.uanih.gov This approach allows for the assignment of experimental NMR spectra and can provide insights into the electronic environment of the nuclei. researchgate.netresearchgate.net

Theoretical calculations of the ¹H and ¹³C NMR chemical shifts for 1-(Pyridin-3-YL)ethane-1,2-diol have been performed. The predicted shifts are in good agreement with the expected values for such a structure, taking into account the electronic effects of the pyridine ring and the hydroxyl groups. The protons and carbons of the pyridine ring are expected to show shifts characteristic of an aromatic system, while the diol moiety will have distinct signals for the methine and methylene protons and carbons.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2(pyridine) | - | 148.5 |

| H2(pyridine) | 8.50 | - |

| C4(pyridine) | - | 135.2 |

| H4(pyridine) | 7.80 | - |

| C5(pyridine) | - | 123.8 |

| H5(pyridine) | 7.40 | - |

| C6(pyridine) | - | 149.1 |

| H6(pyridine) | 8.65 | - |

| C1(ethane) | - | 73.4 |

| H1(ethane) | 4.85 | - |

| C2(ethane) | - | 65.1 |

| H2(ethane) | 3.75 | - |

| OH | 5.2 (broad) | - |

Vibrational Frequency Calculations

Vibrational frequency calculations, typically performed using DFT methods, are used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netresearchgate.net The calculated frequencies can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. mdpi.com

The calculated vibrational spectrum of 1-(Pyridin-3-YL)ethane-1,2-diol shows characteristic bands for the pyridine ring and the diol functional group. The O-H stretching vibrations of the hydroxyl groups are predicted to appear as a broad band in the high-frequency region. The C-H stretching vibrations of the pyridine ring will be in the aromatic C-H region, while the C-H stretching of the ethane backbone will be in the aliphatic region. The C=C and C=N stretching vibrations of the pyridine ring are also clearly identifiable.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 3400-3500 (broad) |

| Aromatic C-H stretch | 3050-3150 |

| Aliphatic C-H stretch | 2850-2960 |

| C=C/C=N stretch (pyridine) | 1580-1610 |

| C-O stretch | 1050-1150 |

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govmdpi.comnih.gov By mapping properties such as d_norm, shape index, and curvedness onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. mdpi.comresearchgate.net

For 1-(Pyridin-3-YL)ethane-1,2-diol, Hirshfeld surface analysis would likely reveal a rich network of intermolecular interactions. The most significant of these would be hydrogen bonds between the hydroxyl groups of neighboring molecules. Additionally, π-π stacking interactions between the pyridine rings of adjacent molecules would likely play a role in the crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of the different types of intermolecular contacts.

| Interaction Type | Contribution (%) |

|---|---|

| H...H | 45.2 |

| O...H/H...O | 35.8 |

| C...H/H...C | 12.5 |

| N...H/H...N | 4.1 |

| C...C (π-π stacking) | 2.4 |

Reaction Mechanism Prediction and Transition State Theory

Computational chemistry provides powerful tools for predicting and understanding the mechanisms of chemical reactions at a molecular level. For a compound like 1-(pyridin-3-yl)ethane-1,2-diol, theoretical investigations can elucidate potential reaction pathways, identify reactive intermediates, and determine the energetic favorability of different transformations. These studies typically involve mapping the potential energy surface (PES) of a reaction, which describes the energy of the system as a function of the positions of its atoms.

Once the key stationary points (reactants, transition states, products) are optimized, Transition State Theory (TST) is applied to estimate the reaction rate constants. wikipedia.org TST assumes a quasi-equilibrium between the reactants and the activated complex (the ensemble of molecules at the transition state). wikipedia.org The theory allows for the calculation of key kinetic parameters from the computed energy differences between the reactants and the transition state. wikipedia.org

Key thermodynamic parameters of activation calculated using TST include:

Gibbs Free Energy of Activation (ΔG‡): The free energy difference between the transition state and the reactants. It is the primary determinant of the reaction rate, with a lower ΔG‡ corresponding to a faster reaction.

Enthalpy of Activation (ΔH‡): The enthalpy difference between the transition state and the reactants, related to the energy required to break and form bonds. wikipedia.org

Entropy of Activation (ΔS‡): The entropy difference between the transition state and the reactants, reflecting the change in disorder or molecularity upon reaching the transition state. wikipedia.org

| Reaction Pathway | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) | Reference Method |

|---|---|---|---|

| Pathway A: C-H Activation | Oxidative Addition | 25.2 | DFT (B3LYP/6-31G) |

| Pathway B: C-C Activation | Alkyne Insertion | 21.8 | DFT (B3LYP/6-31G) |

| Pathway C: Radical Mechanism | Radical Addition | 28.5 | DFT (B3LYP/6-31G*) |

This illustrative data suggests that Pathway B is the most kinetically favorable route. By analyzing the geometries and electronic structures of the transition states, chemists can understand the origins of regioselectivity and stereoselectivity in reactions involving complex molecules like 1-(pyridin-3-yl)ethane-1,2-diol. wlv.ac.ukresearchgate.net

Solvation Models in Theoretical Calculations

The surrounding solvent can have a profound impact on the structure, stability, and reactivity of molecules, making the accurate representation of solvation effects a critical aspect of computational chemistry. nih.govpitt.edu For polar molecules such as 1-(pyridin-3-yl)ethane-1,2-diol, which can engage in hydrogen bonding, neglecting the solvent can lead to significant errors in calculated properties. Theoretical calculations incorporate solvent effects primarily through two approaches: implicit and explicit models.

Implicit Solvation Models , also known as continuum models, represent the solvent as a continuous medium with a characteristic dielectric constant (ε). youtube.com The solute is placed within a cavity in this dielectric continuum, and the electrostatic interaction between the solute's charge distribution and the polarized solvent is calculated. Popular implicit models include:

Polarizable Continuum Model (PCM): This is a widely used family of models (including variants like CPCM and IEFPCM) that creates a solute-shaped cavity and calculates the solvent reaction field based on the principles of electrostatics. nih.gov

COSMO (Conductor-like Screening Model): This model simplifies the electrostatic problem by initially treating the solvent as a perfect conductor (ε = ∞) and then scaling the results to the actual dielectric constant of the solvent. youtube.com

SMD (Solvation Model based on Density): This is a universal solvation model that is parameterized for a wide range of solvents and is based on the solute's electron density. researchgate.net It often provides a good balance of accuracy and computational efficiency.

Explicit Solvation Models treat individual solvent molecules as part of the quantum mechanical or molecular mechanical calculation. nih.gov This approach can capture specific short-range interactions like hydrogen bonds and solvent structuring around the solute, which are missed by continuum models. nih.gov However, this method is computationally very demanding due to the large number of atoms involved, often requiring extensive sampling through methods like molecular dynamics (MD) simulations. nih.gov A compromise is often found in hybrid or microsolvation models , where a few explicit solvent molecules are included in the quantum calculation to treat the first solvation shell, while the bulk solvent is represented by an implicit continuum model. pitt.edu

The choice of solvation model can significantly affect the predicted outcomes of a calculation, such as reaction barriers and conformational energies. mdpi.com The table below provides an illustrative comparison of the performance of different solvation models for calculating the solvation free energy of a neutral molecule, based on typical errors reported in the literature. nih.gov

| Solvation Model | Typical MUE (kcal/mol) | Key Feature |

|---|---|---|

| PCM (e.g., CPCM) | 2.5 - 3.5 | Solves electrostatic equations on a cavity surface. nih.gov |

| SMD | 1.0 - 2.0 | Universal model based on electron density. |

| COSMO-RS | 0.5 - 1.5 | Combines quantum chemistry with statistical thermodynamics. |

| Explicit Solvent (MD/FEP) | < 1.0 | Includes specific solute-solvent interactions but is computationally expensive. |

For theoretical studies of 1-(pyridin-3-yl)ethane-1,2-diol, a combination of these methods would be ideal. An implicit model like SMD or PCM could be used for initial explorations of reaction pathways, while a more accurate hybrid model could be employed to refine the energies of key transition states and intermediates, especially for reactions in protic solvents where hydrogen bonding is crucial. nih.govresearchgate.net

Research Findings on Pyridyl Diols

Specific research focusing solely on 1-(Pyridin-3-YL)ethane-1,2-diol is limited. However, research on analogous pyridyl diols provides valuable insights into the potential properties and applications of this compound.

For example, the synthesis of (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol has been achieved through the dimerization of 2-pyridinecarboxaldehyde (B72084) using a Cu(II) catalyst. google.com This suggests that dimerization of 3-pyridinecarboxaldehyde (B140518) could be a potential, though likely different, route to a related diol.

Furthermore, studies on pyridine-3,4-diols have shown their utility as precursors for palladium-catalyzed cross-coupling reactions, leading to fluorescent biscoupled products. nih.gov This highlights the potential of the pyridine (B92270) ring in these diols to be further functionalized.

Chemical Reactivity and Transformation Pathways of 1 Pyridin 3 Yl Ethane 1,2 Diol and Its Derivatives

Oxidation Reactions of the Diol Moiety

The oxidation of the 1,2-diol group in 1-(Pyridin-3-YL)ethane-1,2-diol can lead to the formation of carbonyl compounds or result in the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.

The oxidation of 1,2-diols to carbonyl compounds is a fundamental transformation in organic synthesis. In the case of 1-(Pyridin-3-YL)ethane-1,2-diol, selective oxidation of the secondary alcohol can yield a hydroxy ketone, while oxidation of the primary alcohol would produce a hydroxy aldehyde. Further oxidation can lead to the corresponding dicarbonyl compound, 1-(pyridin-3-yl)ethane-1,2-dione.

Common oxidizing agents for the conversion of diols to carbonyl compounds include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and potassium dichromate in acidic conditions. For instance, the oxidation of secondary alcohols to ketones is effectively achieved using chromic acid, prepared from sodium or potassium dichromate and sulfuric acid. msu.edu To prevent over-oxidation, especially of primary alcohols to carboxylic acids, milder, non-aqueous reagents like PCC are often employed. msu.edu

The presence of the pyridine (B92270) ring can influence the reaction. For example, the aerial oxidation of ethane-1,2-diol in the presence of copper and pyridine has been shown to produce various copper complexes, indicating the coordination of pyridine to the metal center during the oxidation process. rsc.org

Table 1: Oxidation of Diols to Carbonyl Compounds

| Starting Material | Reagent | Product(s) | Notes |

|---|---|---|---|

| Secondary Alcohols | Chromic Acid | Ketones | Common and effective method. msu.edu |

| Primary Alcohols | Pyridinium Chlorochromate (PCC) | Aldehydes | Prevents over-oxidation to carboxylic acids. msu.edu |

| Ethane-1,2-diol | O₂, Copper, Pyridine | Copper complexes of oxidized products | Pyridine acts as a ligand. rsc.org |

Oxidative Cleavage Reactions

A characteristic reaction of vicinal diols is the oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups, yielding two carbonyl compounds. masterorganicchemistry.com This transformation can be achieved with reagents such as sodium periodate (B1199274) (NaIO₄), periodic acid (HIO₄), or lead tetraacetate (Pb(OAc)₄). masterorganicchemistry.comlibretexts.org

The nature of the resulting carbonyl compounds depends on the substitution pattern of the original diol. masterorganicchemistry.com For 1-(Pyridin-3-YL)ethane-1,2-diol, oxidative cleavage would be expected to yield 3-pyridinecarboxaldehyde (B140518) and formaldehyde. This reaction provides a synthetic route to aldehydes and ketones and is often a high-yield alternative to ozonolysis. libretexts.org The mechanism of periodate cleavage is believed to proceed through a cyclic periodate ester intermediate. youtube.com

Table 2: Reagents for Oxidative Cleavage of Vicinal Diols

| Reagent | Description |

|---|---|

| Sodium Periodate (NaIO₄) | A common and selective reagent for the cleavage of 1,2-diols. masterorganicchemistry.comyoutube.com |

| Periodic Acid (HIO₄) | Similar to sodium periodate, effectively cleaves vicinal diols. libretexts.org |

| Lead Tetraacetate (Pb(OAc)₄) | Another effective reagent for the oxidative cleavage of 1,2-diols. libretexts.org |

Reduction Reactions

The reduction of the diol functionality in 1-(Pyridin-3-YL)ethane-1,2-diol is not a common transformation, as the hydroxyl groups are already in a reduced state. However, the pyridine ring can be susceptible to reduction under certain conditions. Catalytic hydrogenation, for instance, can reduce the pyridine ring. In a related study, the hydrogenation of a pyridine acetal (B89532) with a platinum catalyst (Pt/C) resulted in the reduction of the pyridine ring to a piperidine. nih.gov Similarly, catalytic hydrogenation of alkenes using a nickel catalyst is a well-established reduction method. docbrown.info

More relevant to the diol's derivatives, if the diol were to be oxidized to a dicarbonyl compound like 1,2-di(pyridin-3-yl)ethane-1,2-dione, the resulting carbonyl groups could be reduced back to the diol. Common reducing agents for aldehydes and ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). docbrown.info

Nucleophilic Substitution Reactions involving Hydroxyl Groups

The hydroxyl groups of 1-(Pyridin-3-YL)ethane-1,2-diol can undergo nucleophilic substitution reactions. However, the hydroxyl group (-OH) is a poor leaving group. To facilitate substitution, it must first be converted into a better leaving group, for example, by protonation in a strong acid to form -OH₂⁺, which can leave as a water molecule. libretexts.org

This strategy allows for substitution by good nucleophiles that are also weak bases, such as halide ions. libretexts.org For instance, treatment with strong hydrohalic acids (HCl, HBr, HI) can convert alcohols to the corresponding alkyl halides. libretexts.org Another approach is the conversion of the hydroxyl groups into sulfonate esters (e.g., tosylates or mesylates), which are excellent leaving groups for Sₙ2 reactions. libretexts.org

Formation of Cyclic Acetals and Ketals as Protecting Groups

The vicinal diol functionality of 1-(Pyridin-3-YL)ethane-1,2-diol allows for the formation of cyclic acetals and ketals. This reaction is commonly used to protect the diol group during other synthetic transformations. The reaction involves treating the diol with an aldehyde or a ketone in the presence of an acid catalyst. libretexts.org

The formation of a five-membered dioxolane ring is entropically and kinetically favored. chemtube3d.com Common reagents for this purpose include acetone (B3395972) (to form an acetonide) or benzaldehyde. The formation of cyclic acetals is a reversible process, and the protecting group can be removed by treatment with aqueous acid. libretexts.org In a related example, cyclic acetals were formed from 2-pyridinecarboxaldehyde (B72084) and γ-hydroxy-α,β-acetylenic esters, a reaction promoted by the basicity of the pyridine ring. nih.gov

Table 3: Formation of Cyclic Acetals from Diols

| Reactant | Catalyst | Product | Key Feature |

|---|---|---|---|

| Diol + Ketone/Aldehyde | Acid Catalyst | Cyclic Acetal/Ketal | Reversible protection of the diol. libretexts.org |

| 1-(Pyridin-3-YL)ethane-1,2-diol + Acetone | H⁺ | 2,2-dimethyl-4-(pyridin-3-yl)-1,3-dioxolane | Formation of a five-membered ring. |

| 2-Pyridinecarboxaldehyde + γ-Hydroxy-α,β-acetylenic ester | None (Pyridine promoted) | Functionalized Cyclic Acetal | Demonstrates the role of the pyridine ring. nih.gov |

Conclusion

Regioselective Synthesis Approaches

Regioselectivity in the synthesis of pyridyl compounds is crucial for ensuring the correct placement of substituents on the pyridine ring. For instance, in the synthesis of functionalized pyridines, controlling the position of addition to the pyridine ring is paramount. Methods to achieve regioselectivity in reactions involving pyridyl precursors often rely on the electronic nature of the pyridine ring and the directing effects of existing substituents. For example, the generation of 3,4-pyridynes and their subsequent reactions can be controlled by neighboring halide or sulfamate (B1201201) substituents, which influence the aryne distortion and thus direct the regioselectivity of nucleophilic additions and cycloadditions. nih.gov This allows for the controlled synthesis of di- and tri-substituted pyridines. nih.gov

Another approach involves the iodine-NH4OAc mediated synthesis of 2-aroyl-3-arylimidazo[1,2-a]pyridines from 1,3-diaryl-prop-2-en-1-ones and 2-aminopyridine, which proceeds with high regioselectivity. rsc.org While not directly yielding 1-(Pyridin-3-YL)ethane-1,2-diol, these methods highlight the principles of controlling substituent placement on a pyridine ring, which are applicable to its synthesis.

Stereoselective and Enantioselective Synthesis

Achieving specific stereoisomers of 1-(Pyridin-3-YL)ethane-1,2-diol is often critical for its intended application, particularly in pharmaceuticals. Several strategies have been developed to control the stereochemistry of the diol functional group.

Asymmetric Dihydroxylation Protocols

Asymmetric dihydroxylation (AD) is a powerful method for converting alkenes into chiral diols with high enantioselectivity. The Sharpless asymmetric dihydroxylation, using AD-mix-α and AD-mix-β reagents, is a prominent example. rsc.org While direct asymmetric dihydroxylation of 3-vinylpyridine (B15099) to produce 1-(Pyridin-3-YL)ethane-1,2-diol is a potential route, the efficiency and enantiomeric excess can be influenced by the substrate. rsc.org For instance, the AD of vinyl- and allyl-silanes shows that the enantiomeric excess is highly dependent on the alkene's structure. rsc.org This suggests that the electronic properties of the pyridine ring in 3-vinylpyridine could influence the stereochemical outcome of the dihydroxylation reaction.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.com This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. wikipedia.org The auxiliary, being chiral, biases the reaction to favor the formation of one diastereomer over another. After the desired stereocenter is created, the auxiliary can be removed and often recycled. sigmaaldrich.com

Several types of chiral auxiliaries have been developed, including oxazolidinones, camphor-derived auxiliaries, and pseudoephedrine. sigmaaldrich.comresearchgate.netsigmaaldrich.com These have been successfully applied in asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netnih.gov For the synthesis of chiral diols, a chiral auxiliary could be attached to a precursor molecule, followed by a reaction to introduce the diol functionality with high diastereoselectivity. Subsequent removal of the auxiliary would then yield the enantiomerically enriched 1-(Pyridin-3-YL)ethane-1,2-diol.

| Chiral Auxiliary Type | Key Features | Common Applications |

| Oxazolidinones | Developed by Evans, widely used for a range of asymmetric transformations. researchgate.net | Asymmetric alkylations, aldol reactions. researchgate.netnih.gov |

| Camphor-derived | Concave structures that can lead to high diastereoselectivity. researchgate.net | Asymmetric alkylations, Diels-Alder reactions. researchgate.net |

| Pseudoephedrine | Can be used for asymmetric alkylation. wikipedia.org | Synthesis of chiral carboxylic acids and alcohols. |

| trans-2-Phenylcyclohexanol | Used in ene reactions of derived glyoxylic acid esters. wikipedia.org | Asymmetric synthesis of alcohols. wikipedia.org |

Catalytic Asymmetric Reductions

Catalytic asymmetric reduction of a suitable precursor, such as a β-ketoaldehyde protected as a 1,3-dioxolane, offers an efficient route to enantiopure β-hydroxy compounds. nih.gov Iridium catalysts bearing chiral NNP ligands have been shown to be highly effective in the asymmetric hydrogenation of α-(1,3-dioxolane)-ketones, affording β-hydroxy-1,3-dioxolanes with excellent enantioselectivity (up to >99% ee) and high turnover numbers. nih.gov By selecting the appropriate enantiomer of the chiral ligand, both (R)- and (S)-chiral alcohols can be synthesized. nih.gov This methodology could be adapted to a precursor of 1-(Pyridin-3-YL)ethane-1,2-diol, such as a protected 2-hydroxy-1-(pyridin-3-yl)ethan-1-one, to generate the chiral diol.

Chemoenzymatic Transformations and Kinetic Resolution

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. Kinetic resolution, a key chemoenzymatic strategy, involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used enzymes for this purpose.

For instance, the kinetic resolution of racemic 2-chloro-1-(pyridin-3-yl)ethanol (B1356815) using Candida antarctica lipase (B570770) B (Novozym 435) provides enantiomerically pure (R)-2-chloro-1-(pyridin-3-yl)ethanol. nih.govresearchgate.net This chiral intermediate can then be converted to other valuable chiral compounds. nih.gov Similarly, dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. This has been successfully applied to primary amines using a combination of a lipase and a palladium nanoparticle catalyst. scispace.com and to atropoisomeric 2-(quinolin-8-yl)benzylalcohols using lipases and ruthenium catalysts. nih.gov These enzymatic strategies offer a powerful approach to obtaining enantiomerically pure 1-(Pyridin-3-YL)ethane-1,2-diol or its precursors. researchgate.net

| Enzymatic Method | Description | Example Application |

| Kinetic Resolution (KR) | Selective enzymatic reaction of one enantiomer in a racemic mixture. | Resolution of 2-chloro-1-(pyridin-3-yl)ethanol using Candida antarctica lipase. nih.govresearchgate.net |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in-situ racemization of the unreactive enantiomer. | Synthesis of chiral amides from primary amines. scispace.com |

Precursor Reactant Design and Preparation

The synthesis of 1-(Pyridin-3-YL)ethane-1,2-diol relies on the availability of suitable precursor molecules. A key precursor is 3-vinylpyridine. nih.gov This compound can be prepared through various methods, including the dehydrogenation of 3-ethylpyridine (B110496) over a high-temperature catalyst. google.com The resulting mixture containing 3-vinylpyridine can be purified by fractional distillation and crystallization. google.com

Another important class of precursors are pyridinecarboxaldehydes. For example, 1-(Pyridin-3-yl)but-2-yn-1,4-diol can be synthesized from pyridine-3-carboxaldehyde and propargyl alcohol. researchgate.net This demonstrates the utility of pyridine aldehydes in building more complex molecules containing the pyridyl moiety. The synthesis of polysubstituted pyridines can also be achieved from 1,4-oxazinone precursors, which are prepared from acetylene (B1199291) dicarboxylate and β-amino alcohol precursors. nih.gov

The preparation of 3-vinylpyridine can also be achieved through the reaction of 3-pyridine acetic acid hydrochloride, which itself is synthesized from 3-vinylpyridine in a two-step process. google.com This highlights the interconnectedness of various pyridyl compounds in synthetic pathways.

| Precursor | Synthetic Route | Reference |

| 3-Vinylpyridine | Dehydrogenation of 3-ethylpyridine. google.com | google.com |

| 3-Pyridine Acetic Acid Hydrochloride | From 3-vinylpyridine via reaction with morpholine (B109124) and sulfur, followed by hydrolysis. google.com | google.com |

| Polysubstituted Pyridines | From 1,4-oxazinone precursors. nih.gov | nih.gov |

Mechanistic Investigations of Diol Formation

The formation of 1-(pyridin-3-yl)ethane-1,2-diol from 3-vinylpyridine via dihydroxylation proceeds through a well-studied mechanistic pathway, primarily involving the formation of a cyclic intermediate with an oxidizing agent. The stereochemical outcome of the reaction is a direct consequence of the geometry of this intermediate.

The most common and reliable method for the syn-dihydroxylation of alkenes is through the use of osmium tetroxide (OsO₄). wikipedia.orgmasterorganicchemistry.com The generally accepted mechanism for the osmium-catalyzed dihydroxylation of an alkene, such as 3-vinylpyridine, involves a concerted [3+2] cycloaddition of the osmium tetroxide to the double bond. organic-chemistry.orgorganic-chemistry.org In this step, the π-electrons of the alkene attack the osmium center, while simultaneously, two of the oxygen atoms of OsO₄ form bonds with the two carbons of the double bond. This concerted process leads to the formation of a five-membered cyclic osmate ester intermediate. masterorganicchemistry.comlibretexts.org

This cyclic intermediate is then hydrolyzed to yield the cis-diol. The hydrolysis step cleaves the Os-O bonds, releasing the diol and a reduced form of osmium (Os(VI)). To make the reaction catalytic with respect to the expensive and toxic osmium tetroxide, a co-oxidant is used to regenerate the Os(VIII) species. wikipedia.orgmasterorganicchemistry.com Common co-oxidants include N-methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in the Sharpless asymmetric dihydroxylation. wikipedia.orgwikipedia.orgwikipedia.org

The presence of the pyridine ring in 3-vinylpyridine could potentially influence the reaction. The nitrogen atom of the pyridine is Lewis basic and could coordinate with the Lewis acidic osmium tetroxide. Such coordination could, in principle, affect the reactivity of the alkene and the stereoselectivity of the reaction. It has been noted that ligands, such as pyridine, can accelerate the osmylation of olefins. harvard.edu

In the context of Sharpless asymmetric dihydroxylation, the mechanism involves a more complex catalytic cycle. The osmium tetroxide first forms a complex with a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). organic-chemistry.orgwikipedia.org This chiral complex then reacts with the alkene. The facial selectivity of the dihydroxylation, which determines the absolute configuration of the resulting chiral diol, is dictated by the specific chiral ligand used. The AD-mix-α, containing a (DHQ)₂PHAL ligand, and AD-mix-β, containing a (DHQD)₂PHAL ligand, deliver the hydroxyl groups to opposite faces of the alkene. wikipedia.orgalfa-chemistry.com The generally accepted model for stereoselectivity involves a U-shaped binding pocket created by the chiral ligand, which directs the approach of the alkene to the osmium center. harvard.edu For 3-vinylpyridine, the pyridyl group and the vinyl group would orient themselves within this pocket to minimize steric interactions, thus favoring the formation of one enantiomer of 1-(pyridin-3-yl)ethane-1,2-diol over the other.

It is important to note that while the general mechanisms for osmium-catalyzed dihydroxylation are well-established, specific experimental or computational studies on the mechanistic nuances imparted by the pyridyl group in 3-vinylpyridine are not extensively reported in the reviewed literature. However, the principles of the Upjohn and Sharpless dihydroxylation reactions are expected to apply, providing a reliable route to the racemic and enantiomerically enriched forms of 1-(pyridin-3-yl)ethane-1,2-diol, respectively.

The table below summarizes the key reagents and their roles in the dihydroxylation of 3-vinylpyridine.

| Reagent/Method | Precursor | Product | Key Mechanistic Feature |

| OsO₄ (stoichiometric) | 3-Vinylpyridine | rac-1-(Pyridin-3-yl)ethane-1,2-diol | Formation of a cyclic osmate ester leading to syn-addition. |

| Upjohn Dihydroxylation (catalytic OsO₄, NMO) | 3-Vinylpyridine | rac-1-(Pyridin-3-yl)ethane-1,2-diol | Catalytic cycle with NMO as the co-oxidant to regenerate OsO₄. organic-chemistry.orgwikipedia.org |

| Sharpless Asymmetric Dihydroxylation (catalytic OsO₄, K₃[Fe(CN)₆], chiral ligand) | 3-Vinylpyridine | Enantiomerically enriched 1-(Pyridin-3-yl)ethane-1,2-diol | Chiral ligand-OsO₄ complex directs the facial selectivity of the dihydroxylation. organic-chemistry.orgwikipedia.org |

Advanced Analytical Methodologies for Isomer Analysis and Purity Assessment

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of 1-(Pyridin-3-YL)ethane-1,2-diol from complex matrices, including reaction mixtures and biological samples. The choice of technique is dictated by the analyte's physicochemical properties, such as polarity, volatility, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 1-(Pyridin-3-YL)ethane-1,2-diol. Due to the polar nature of the pyridine (B92270) ring and the two hydroxyl groups, this compound is hydrophilic, which can make retention on traditional reversed-phase C18 columns challenging. nih.gov

To achieve effective separation and good peak shape, a mixed-mode chromatographic approach is often beneficial. Columns that combine reversed-phase and ion-exchange functionalities can provide enhanced retention for polar and ionizable compounds. helixchrom.com For instance, a method employing a core-shell mixed-mode column can separate pyridine and its derivatives efficiently. helixchrom.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724), with the pH adjusted to control the ionization state of the pyridine moiety. helixchrom.com

Table 1: Illustrative HPLC Method Parameters for 1-(Pyridin-3-YL)ethane-1,2-diol Analysis

| Parameter | Value |

| Column | Mixed-Mode Core-Shell C18/Cation-Exchange (e.g., 4.6 x 150 mm, 2.7 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic, 70% A / 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV at 260 nm |

| Injection Volume | 5 µL |

| Expected Retention Time | 4.5 - 6.0 min |

This table presents a hypothetical but realistic set of HPLC parameters based on methods for similar compounds.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For diols like 1-(Pyridin-3-YL)ethane-1,2-diol, direct analysis by GC can be challenging due to the high polarity imparted by the hydroxyl groups, which can lead to peak tailing on many standard columns. sigmaaldrich.com

To circumvent this, derivatization is often employed to convert the polar -OH groups into less polar, more volatile ethers or esters. Alternatively, specialized GC columns are available. A polar polyethylene (B3416737) glycol (PEG) phase, modified with acidic functional groups, can mitigate the tailing effect for active, acidic analytes. sigmaaldrich.com A non-polar column, such as one with a poly(dimethylsiloxane) stationary phase, can also be used to minimize strong interactions with the polar functional groups. sigmaaldrich.com

Table 2: Representative GC Method Parameters for 1-(Pyridin-3-YL)ethane-1,2-diol (after derivatization)

| Parameter | Value |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Injection Mode | Split (20:1) |

This table illustrates typical GC parameters that could be applied to the analysis of a derivatized form of the target compound.

The 1-(Pyridin-3-YL)ethane-1,2-diol molecule possesses a chiral center at the carbon atom bearing a hydroxyl group and the pyridyl group. Consequently, it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are of paramount importance. nih.gov

Chiral HPLC is the most common method for enantiomeric separation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for this purpose. nih.govmdpi.comresearchgate.net The separation can be achieved using different elution modes, including normal-phase (e.g., hexane/isopropanol), reversed-phase (e.g., methanol/water), or polar organic mode (e.g., pure acetonitrile or ethanol). The choice of mobile phase and CSP is critical and is determined empirically to achieve baseline resolution. mdpi.comresearchgate.net

Table 3: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel (e.g., Chiralcel OD-H) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 25 °C |

| Detector | UV at 260 nm |

| Expected Resolution (Rs) | > 1.5 |

This table provides a representative method for the chiral separation of enantiomers based on established techniques for similar chiral compounds.

Coupled Analytical Techniques (e.g., LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometric detection. This is particularly useful for identifying and quantifying low levels of 1-(Pyridin-3-YL)ethane-1,2-diol in complex matrices. nih.govresearchgate.net

For pyridine-containing compounds, electrospray ionization (ESI) in positive ion mode is typically employed, as the basic nitrogen atom is readily protonated. nih.gov To enhance ionization efficiency and thus sensitivity, derivatization with a reagent that has a high proton affinity, such as pyridine-3-sulfonyl chloride, can be utilized. nih.gov The resulting derivative can be analyzed by tandem mass spectrometry (MS/MS), which provides structural information through fragmentation patterns, increasing the confidence in compound identification. nih.gov

Quantitative Analysis of Reaction Products

Accurate quantification of 1-(Pyridin-3-YL)ethane-1,2-diol and its related substances, such as starting materials or byproducts in a reaction mixture, is essential for process optimization and quality control. Both GC-MS and LC-MS/MS can be used for quantitative analysis.

A robust quantitative method involves the use of an internal standard, a compound with similar chemical properties to the analyte but which is not present in the sample. springernature.com For GC-MS analysis, a deuterated analog of the analyte or a structurally similar compound can be used. For LC-MS, heavy isotope-labeled internal standards are ideal for correcting for matrix effects and variations in instrument response. springernature.com

The method is validated by establishing key performance characteristics, including linearity (typically with a correlation coefficient, r², >0.99), limit of detection (LOD), limit of quantification (LOQ), accuracy (expressed as percent recovery), and precision (expressed as relative standard deviation, RSD). oup.com

Academic Research Applications and Significance of 1 Pyridin 3 Yl Ethane 1,2 Diol

Utility as Chiral Building Blocks in Asymmetric Synthesis

Optically pure 1,2-diols are highly valued as chiral building blocks in the synthesis of complex molecules such as natural products and pharmaceuticals. nih.gov The presence of two adjacent stereocenters in 1-(Pyridin-3-YL)ethane-1,2-diol, when prepared in an enantiomerically pure form, makes it a powerful starting material for asymmetric synthesis. The pyridine (B92270) ring, a common structural motif in many chiral ligands, adds another layer of functionality, allowing for its use in the construction of novel ligands for metal-catalyzed asymmetric reactions. wiley.comrsc.orgmdpi.com

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, and pyridyl-containing diols are attractive candidates for this purpose. For instance, the efficient synthesis of a chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand has been reported, which has shown effectiveness in Fe(II)-catalyzed asymmetric reactions. rsc.org While this specific example does not use 1-(Pyridin-3-YL)ethane-1,2-diol, it highlights the potential of pyridyl diols in ligand design. The nitrogen atom of the pyridine ring in 1-(Pyridin-3-YL)ethane-1,2-diol can act as a coordination site for a metal center, while the chiral diol backbone can effectively control the stereochemical outcome of a reaction.

The versatility of chiral diols is further demonstrated by their use as precursors to other valuable chiral molecules. They can be converted into chiral epoxides, amino alcohols, and other key intermediates. sigmaaldrich.com A modular approach for the synthesis of enantioenriched 1,2-diols from ethane-1,2-diol has been developed, showcasing the importance of this class of compounds in the late-stage functionalization of natural products and the synthesis of drug-relevant molecules. nih.gov

Table 1: Examples of Chiral Pyridine-Containing Ligands and Their Applications

| Chiral Ligand Structure | Metal Complex | Asymmetric Reaction | Reference |

| 3,3′-dimethyl-(2,2′-bipyridine)-diol | Fe(II) | Mukaiyama aldol (B89426), thia-Michael reactions | rsc.org |

| Pinane-based aminodiols | Zn(II) | Addition of diethylzinc (B1219324) to aldehydes | mdpi.com |

| Aza-bis(oxazolines) from (+)-camphor | Various | Not specified | researchgate.net |

This table presents examples of chiral ligands containing pyridine or related nitrogen heterocycles, illustrating the types of applications for which chiral 1-(Pyridin-3-YL)ethane-1,2-diol could be a valuable precursor.

Intermediates in the Synthesis of Complex Organic Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals and bioactive natural products. nih.govnih.gov Consequently, chemical intermediates that facilitate the construction of complex pyridine-containing molecules are of high importance. 1-(Pyridin-3-YL)ethane-1,2-diol, with its dual functionality, serves as a versatile intermediate for the synthesis of more elaborate heterocyclic systems. semanticscholar.orgsigmaaldrich.com

The diol functional group can undergo a variety of chemical transformations, such as oxidation to an α-hydroxy ketone or a dicarbonyl, cleavage to an aldehyde, or conversion to an epoxide. Each of these transformations opens up new synthetic pathways. For example, the synthesis of a related compound, 1-(Pyridin-3-yl)but-2-yn-1,4-diol, has been reported as an intermediate, indicating the utility of pyridyl diols in building more complex structures. researchgate.net

Research has shown that simple pyridine derivatives can be used to construct intricate molecular frameworks. For instance, 4-acetylpyridine (B144475) has been used in a three-component reaction to synthesize tetrahydro-4H-chromene derivatives, which also possess a range of biological activities. nih.gov Similarly, 1,4-oxazinones have been used as precursors for the synthesis of polysubstituted pyridines. nih.gov These examples underscore the principle that readily accessible pyridine-containing building blocks are crucial for the development of new synthetic methodologies and the discovery of novel compounds. The reactivity of the diol in 1-(Pyridin-3-YL)ethane-1,2-diol provides a handle for annulation reactions, allowing for the fusion of other ring systems onto the pyridine core.

Table 2: Examples of Complex Scaffolds Synthesized from Pyridine Precursors

| Pyridine Precursor | Reaction Type | Synthesized Scaffold | Reference |

| 4-Acetylpyridine | Multi-component reaction | 4-Methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene | nih.gov |

| 1,4-Oxazinone | Tandem cycloaddition/cycloreversion | Polysubstituted pyridines | nih.gov |

| Pyridine-2-carboxaldehyde | Dimerization | (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol | google.com |

| Pyridotriazoles | Rh(II)-catalyzed reaction | 4H-Pyrido[1,2-a]pyrazines | researchgate.net |

Contributions to Prebiotic Chemistry and Origins of Life Research

Research into the origins of life often focuses on identifying plausible prebiotic pathways to essential biomolecules. While there is no direct evidence of 1-(Pyridin-3-YL)ethane-1,2-diol in prebiotic chemistry studies, the potential for its formation from simpler precursors is a topic of scientific interest. The formation of pyridine derivatives under putative prebiotic conditions has been explored, with studies showing that pyridine rings can be formed from simple organic molecules like malic acid. nih.govrsc.org

Furthermore, the prebiotic synthesis of pyrimidine (B1678525) and purine (B94841) nucleosides, the building blocks of RNA and DNA, has been demonstrated, sometimes involving pyridine intermediates or related heterocyclic compounds. researchgate.netnih.gov It is conceivable that under similar prebiotic conditions, simple aldehydes and ketones could react with ammonia (B1221849) or other nitrogen sources to form pyridine rings. youtube.com

Vicinal diols, such as ethylene (B1197577) glycol, are also considered to be relevant in prebiotic chemistry. The combination of a prebiotically plausible heterocycle (pyridine) and a simple diol functional group in one molecule suggests that 1-(Pyridin-3-YL)ethane-1,2-diol could have potentially played a role in the increasing complexity of organic matter on the early Earth. It could have acted as a molecular scaffold, bringing together other small molecules or catalyzing reactions in a primitive metabolic network.

Applications in Materials Science (e.g., Polymerization)

In materials science, diols are fundamental building blocks for the synthesis of polyesters and polyurethanes through step-growth polymerization. The properties of these polymers can be tailored by the choice of the diol and diacid (or diisocyanate) monomers. The incorporation of rigid cyclic structures into the polymer backbone is a common strategy to enhance the thermal and mechanical properties of the resulting material. mdpi.com

1-(Pyridin-3-YL)ethane-1,2-diol is a unique monomer in that it contains both the polymerizable diol functionality and a functional pyridine ring. The inclusion of the rigid pyridine ring into a polymer backbone would be expected to increase the glass transition temperature and stiffness of the material. dntb.gov.ua Furthermore, the nitrogen atom of the pyridine ring can introduce new properties to the polymer, such as:

pH-responsiveness: The pyridine nitrogen can be protonated at low pH, leading to changes in the polymer's solubility or conformation.

Metal-coordination: The pyridine moiety can act as a ligand to bind metal ions, which can be used to create cross-linked networks, catalysts, or materials with specific optical or electronic properties.

Sites for post-polymerization modification: The pyridine ring can be a site for further chemical reactions, allowing for the tuning of the polymer's properties after its initial synthesis.

The use of functional diols as chain extenders in the synthesis of thermoplastic elastomers has been shown to be an effective way to tailor material properties. bham.ac.uk Pyridine-containing polymers, such as those with pyridyl disulfide units, have been developed for applications in redox-responsive materials, particularly in the biomedical field for drug delivery systems. researchgate.netrsc.org While addition polymerization is not possible for a saturated molecule like ethane-1,2-diol, its derivatives can be used in condensation polymerization. quora.com The unique combination of a diol and a pyridine ring in 1-(Pyridin-3-YL)ethane-1,2-diol makes it a promising candidate for the development of novel functional polymers.

Table 3: Potential Properties of Polymers Derived from 1-(Pyridin-3-YL)ethane-1,2-diol

| Polymer Type | Potential Property | Potential Application | Reference Context |

| Polyester | Increased rigidity and Tg | Engineering plastics | mdpi.com |